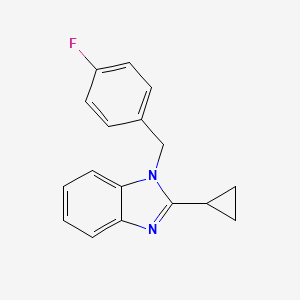2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC14758931
Molecular Formula: C17H15FN2
Molecular Weight: 266.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15FN2 |
|---|---|
| Molecular Weight | 266.31 g/mol |
| IUPAC Name | 2-cyclopropyl-1-[(4-fluorophenyl)methyl]benzimidazole |
| Standard InChI | InChI=1S/C17H15FN2/c18-14-9-5-12(6-10-14)11-20-16-4-2-1-3-15(16)19-17(20)13-7-8-13/h1-6,9-10,13H,7-8,11H2 |
| Standard InChI Key | HHISECYQACLLTL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, reflects its benzimidazole backbone modified with two key substituents:
-
A cyclopropyl group at position 2, introducing steric constraints and potential metabolic stability.
-
A 4-fluorobenzyl group at position 1, which enhances lipophilicity and may influence receptor binding interactions.
The benzimidazole core consists of a fused benzene and imidazole ring, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity . The fluorine atom on the benzyl group contributes to electronic effects, modulating the compound’s acidity (predicted pKa ~11.35) and solubility profile.
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis of 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole can be inferred from analogous benzimidazole derivatives. A plausible route involves:
-
Formation of the benzimidazole core via condensation of o-phenylenediamine with a cyclopropane-carboxylic acid derivative.
-
N-Alkylation with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group.
Detailed Synthesis Protocol
Step 1: Cyclopropane Carboxylic Acid Activation
Cyclopropane carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with o-phenylenediamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) under inert atmosphere.
Step 2: Cyclocondensation
Heating the intermediate at 60–80°C for 6–12 hours facilitates cyclization to form 2-cyclopropyl-1H-benzimidazole .
Step 3: N-Alkylation with 4-Fluorobenzyl Chloride
The 1H-benzimidazole is treated with 4-fluorobenzyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate) in DMF. This step typically proceeds at 60°C for 6 hours, yielding the target compound after purification .
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | SOCl₂, DMF | 25°C | 2h | 85% |
| 2 | DMF, Heat | 70°C | 8h | 65% |
| 3 | NaH, 4-fluorobenzyl chloride | 60°C | 6h | 72% |
| *Theoretical yields based on analog data . |
Physicochemical Properties
Predicted and Experimental Data
While experimental data for 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole are scarce, properties can be extrapolated from structurally related compounds:
Table 2: Comparative Physicochemical Properties
Pharmacological Profile
Mechanism of Action
Benzimidazole derivatives are known for their interactions with enzymes and receptors, particularly:
-
CYP450 Inhibition: The cyclopropyl group may enhance metabolic stability by reducing oxidation susceptibility, while the 4-fluorobenzyl moiety contributes to hydrophobic interactions with cytochrome P450 enzymes .
-
Antimicrobial Activity: Structural analogs demonstrate efficacy against viral and bacterial targets, likely via interference with DNA gyrase or helicase enzymes .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Anticancer Agents: Cyclopropane rings enhance DNA intercalation potential.
-
Antiviral Drugs: Fluorinated benzyl groups improve blood-brain barrier penetration .
Material Science
Its rigid structure makes it a candidate for organic semiconductors or liquid crystal displays.
Regulatory and Patent Landscape
While no direct patents cover 2-cyclopropyl-1-(4-fluorobenzyl)-1H-benzimidazole, its synthetic methodology aligns with protected routes in CA2100503C . Key considerations:
-
Process Patents: Alkylation and cyclization steps may infringe on existing claims.
-
Composition Claims: Novel derivatives require structural uniqueness beyond prior art.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume